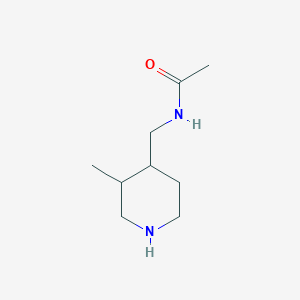
3,6-Dibromo-2-cyclopropylpyridine
Descripción general
Descripción
3,6-Dibromo-2-cyclopropylpyridine is a chemical compound with the molecular formula C8H7Br2N . It has a molecular weight of 276.96 g/mol .
Molecular Structure Analysis
The molecular structure of 3,6-Dibromo-2-cyclopropylpyridine consists of a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The pyridine ring is substituted at the 3 and 6 positions with bromine atoms and at the 2 position with a cyclopropyl group .Aplicaciones Científicas De Investigación
Pharmacology
3,6-Dibromo-2-cyclopropylpyridine: is a compound that can be utilized in pharmacological research, particularly in the synthesis of novel drug candidates. Its bromine groups make it a valuable intermediate for constructing complex molecules that may exhibit therapeutic activity. For instance, it could be used to develop new anti-inflammatory agents or antiviral drugs by exploiting its ability to undergo further chemical transformations .
Material Science
In material science, 3,6-Dibromo-2-cyclopropylpyridine can serve as a precursor for the synthesis of advanced materials. Its molecular structure allows for the introduction of various functional groups, which can lead to the creation of new polymers or coatings with unique properties such as enhanced durability or electrical conductivity .
Chemical Synthesis
This compound plays a crucial role in chemical synthesis as a building block for creating complex organic molecules. Its reactive bromine atoms are points of attachment for various substituents, enabling the construction of diverse molecular architectures. This is particularly useful in the development of new synthetic methodologies or the production of fine chemicals .
Analytical Chemistry
In analytical chemistry, 3,6-Dibromo-2-cyclopropylpyridine can be used as a standard or reference compound in chromatographic methods. Its distinct spectral properties allow it to be easily identified and quantified, which is essential for the accurate analysis of complex mixtures .
Life Sciences
The compound’s potential in life sciences research lies in its ability to interact with biological molecules. It could be used in molecular docking studies to explore interactions with proteins or nucleic acids, aiding in the discovery of new biological pathways or targets for drug development .
Chromatography Research
3,6-Dibromo-2-cyclopropylpyridine: may find applications in chromatography research as a component of stationary phases or as a derivatization agent to improve the separation of analytes. Its structure could enhance the selectivity and sensitivity of chromatographic techniques, which is vital for the separation sciences .
Propiedades
IUPAC Name |
3,6-dibromo-2-cyclopropylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br2N/c9-6-3-4-7(10)11-8(6)5-1-2-5/h3-5H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLWCUKNDSZDBKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=CC(=N2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)methyl]amine dihydrochloride](/img/structure/B1434915.png)



![2-[(3-Chloro-4-fluorophenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1434923.png)
![2-[(4-Methylphenyl)methoxy]propanoic acid](/img/structure/B1434926.png)
![Chloro[(4,5-bis(diphenylphosphino)-9,9-dimethyl xanthene)-2-(2-amino-1,1-biphenyl)]palladium(II)](/img/structure/B1434927.png)


![2-[(3-Chloro-4-methoxyphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1434932.png)


